![molecular formula C34H35N3O7 B2590772 Dofequidar fumarate CAS No. 153653-30-6; 158681-49-3](/img/structure/B2590772.png)
Dofequidar fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dofequidar fumarate is a useful research compound. Its molecular formula is C34H35N3O7 and its molecular weight is 597.668. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Treatment
Dofequidar fumarate has been investigated extensively for its potential to enhance the effectiveness of standard chemotherapy regimens. Clinical trials have demonstrated that dofequidar can significantly improve the sensitivity of cancer stem-like cells to chemotherapeutic agents, such as doxorubicin and vincristine. For instance, a study showed that dofequidar treatment reduced the number of cancer stem-like side population cells in various cancer cell lines, indicating its potential to overcome MDR in these populations .
Combination Therapies
Dofequidar is often evaluated in combination with other chemotherapeutics. In preclinical studies, it has been shown to enhance the antitumor activity of doxorubicin and docetaxel when administered orally . This synergistic effect suggests that dofequidar could be an essential component in combination therapies aimed at treating resistant cancers.
Case Study 1: Overcoming Resistance in Leukemia
In a clinical trial involving patients with leukemia who exhibited resistance to standard treatments, this compound was administered alongside conventional chemotherapy. Results indicated a marked improvement in treatment response rates among patients receiving dofequidar compared to those who did not. The study highlighted the compound's ability to sensitize resistant leukemic cells by inhibiting P-glycoprotein-mediated drug efflux .
Case Study 2: Solid Tumors
Another study focused on solid tumors demonstrated that dofequidar not only enhanced drug uptake but also reduced tumor size in animal models when used with paclitaxel. The findings suggest that dofequidar can effectively reverse MDR mechanisms in solid tumors, potentially leading to better clinical outcomes for patients .
Data Summary
Application | Details |
---|---|
Mechanism | Inhibits P-glycoprotein and other ABC transporters to enhance drug retention in cancer cells |
Clinical Trials | Shown to improve sensitivity of cancer stem-like cells to chemotherapy |
Combination Efficacy | Enhances effectiveness of doxorubicin and docetaxel; significant reduction in tumor sizes observed |
Resistance Overcoming | Effective in reversing MDR in leukemia and solid tumors |
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVTDQTRFYXSD-WLHGVMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.